molecular formula C9H12ClN3S B12991273 6-Chloro-N-(2,2-dimethylthietan-3-yl)pyrazin-2-amine

6-Chloro-N-(2,2-dimethylthietan-3-yl)pyrazin-2-amine

Cat. No.: B12991273
M. Wt: 229.73 g/mol
InChI Key: USSPXLCMHUTJDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-(2,2-dimethylthietan-3-yl)pyrazin-2-amine is a heterocyclic compound that contains both a pyrazine ring and a thietane ring

Preparation Methods

The synthesis of 6-Chloro-N-(2,2-dimethylthietan-3-yl)pyrazin-2-amine typically involves the reaction of 6-chloropyrazin-2-amine with 2,2-dimethylthietan-3-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .

Chemical Reactions Analysis

6-Chloro-N-(2,2-dimethylthietan-3-yl)pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine, sodium hydride), and catalysts (e.g., palladium, copper).

Scientific Research Applications

6-Chloro-N-(2,2-dimethylthietan-3-yl)pyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-N-(2,2-dimethylthietan-3-yl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

6-Chloro-N-(2,2-dimethylthietan-3-yl)pyrazin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the pyrazine and thietane rings, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H12ClN3S

Molecular Weight

229.73 g/mol

IUPAC Name

6-chloro-N-(2,2-dimethylthietan-3-yl)pyrazin-2-amine

InChI

InChI=1S/C9H12ClN3S/c1-9(2)6(5-14-9)12-8-4-11-3-7(10)13-8/h3-4,6H,5H2,1-2H3,(H,12,13)

InChI Key

USSPXLCMHUTJDZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CS1)NC2=CN=CC(=N2)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.